molecular formula C21H18N4S B11189969 3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B11189969
M. Wt: 358.5 g/mol
InChI Key: PQDOXIMIHMWQGV-UHFFFAOYSA-N
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Description

3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzyl chloride with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-bromopyridine under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfanyl group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C21H18N4S

Molecular Weight

358.5 g/mol

IUPAC Name

3-[5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H18N4S/c1-16-7-5-8-17(13-16)15-26-21-24-23-20(18-9-6-12-22-14-18)25(21)19-10-3-2-4-11-19/h2-14H,15H2,1H3

InChI Key

PQDOXIMIHMWQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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